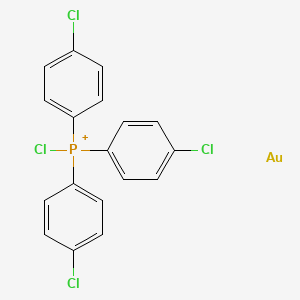![molecular formula C8H10N2O B14469981 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide CAS No. 65115-46-0](/img/structure/B14469981.png)
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Diazabicyclo[422]deca-2,4,7-triene, 7-oxide is a bicyclic compound with a unique structure that includes nitrogen atoms within its ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide typically involves a series of organic reactions. One common method includes the Dieckmann condensation of piperazinebutyrate, followed by reduction with lithium borohydride (LiBH4) at low temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to produce the compound on a larger scale.
化学反应分析
Types of Reactions
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like LiBH4 to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the ring system can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Such as LiBH4 or sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide involves its interaction with molecular targets such as enzymes and proteins. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways and affect cellular functions.
相似化合物的比较
Similar Compounds
- 7-Azabicyclo[4.2.2]deca-2,4,9-triene-8-thione
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- 7,8-Diazabicyclo[4.2.2]dec-7-ene
Uniqueness
7,8-Diazabicyclo[422]deca-2,4,7-triene, 7-oxide is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties
属性
CAS 编号 |
65115-46-0 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
7-oxido-8-aza-7-azoniabicyclo[4.2.2]deca-2,4,7-triene |
InChI |
InChI=1S/C8H10N2O/c11-10-8-4-2-1-3-7(9-10)5-6-8/h1-4,7-8H,5-6H2 |
InChI 键 |
RKSAANGJESARRY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C=CC=CC1N=[N+]2[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)




![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)

![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)

![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
